molecular formula C15H19NO3 B2522679 1-(3,4-Dimethylbenzoyl)piperidine-2-carboxylic acid CAS No. 1101848-98-9

1-(3,4-Dimethylbenzoyl)piperidine-2-carboxylic acid

Cat. No.: B2522679
CAS No.: 1101848-98-9
M. Wt: 261.321
InChI Key: PAOKZMBKTRMXFB-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylbenzoyl)piperidine-2-carboxylic acid is a piperidine derivative characterized by a carboxylic acid group at the 2-position of the piperidine ring and a 3,4-dimethylbenzoyl substituent at the nitrogen.

Properties

IUPAC Name

1-(3,4-dimethylbenzoyl)piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-10-6-7-12(9-11(10)2)14(17)16-8-4-3-5-13(16)15(18)19/h6-7,9,13H,3-5,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOKZMBKTRMXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCCC2C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-Dimethylbenzoyl)piperidine-2-carboxylic acid typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-(3,4-Dimethylbenzoyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzoyl or piperidine ring are replaced with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-Dimethylbenzoyl)piperidine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylbenzoyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylic acid

  • Substituent : A sulfonyl-linked 2-methyl-3-oxobenzoxazine group at the piperidine nitrogen.
  • Key Differences: The carboxylic acid is at the 3-position instead of 2, altering steric and electronic interactions. The benzoxazine moiety may confer metabolic stability due to its fused heterocyclic structure .

1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-2-carboxylic acid

  • Substituent : A 1-methyl-2-oxopyridine-4-carbonyl group.
  • The methyl group at the 1-position of the pyridine may reduce rotational freedom, affecting binding affinity in biological systems.

1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid (CAS 356522-47-9)

  • Substituent : A 3-nitrophenylsulfonyl group.
  • Key Differences :
    • The nitro group is strongly electron-withdrawing, increasing electrophilicity and reactivity.
    • This compound’s molecular weight (314.319 g/mol) is higher than that of the dimethylbenzoyl analog, which may affect diffusion rates in biological matrices.
    • Synthetic routes for sulfonyl derivatives often involve sulfonation reactions, which may require harsher conditions compared to benzoylation .

Functional Group Impact on Physicochemical Properties

Compound Name Substituent Type Carboxylic Acid Position Key Functional Groups Inferred logP*
This compound Aromatic acyl 2 Carboxylic acid, dimethylbenzoyl ~2.5 (estimated)
1-[(2-Methyl-3-oxobenzoxazin-6-yl)sulfonyl]piperidine-3-carboxylic acid Sulfonyl-heterocyclic 3 Sulfonyl, benzoxazine ~1.8 (estimated)
1-(1-Methyl-2-oxopyridine-4-carbonyl)piperidine-2-carboxylic acid Heteroaromatic acyl 2 Oxopyridine, methyl ~2.0 (estimated)
1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid Nitrophenylsulfonyl 2 Nitro, sulfonyl ~1.5 (estimated)

*logP values are estimated based on substituent contributions (e.g., nitro and sulfonyl groups reduce lipophilicity).

Biological Activity

1-(3,4-Dimethylbenzoyl)piperidine-2-carboxylic acid, a compound of interest in medicinal chemistry, exhibits various biological activities that merit detailed exploration. This article synthesizes available research findings to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in specific applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C14H17NO3\text{C}_{14}\text{H}_{17}\text{N}\text{O}_3

This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties.

Analgesic Properties

Research indicates that compounds similar to this compound possess significant analgesic properties. For instance, derivatives in the fentanyl series demonstrate high μ-opioid receptor affinity and potent analgesic effects. The following table summarizes key findings related to the analgesic potency of piperidine derivatives:

Compoundμ-Receptor Affinity (Ki)Analgesic Potency (ED50)
Fentanyl0.5 nM0.002 mg/kg
Carfentanil0.01 nM0.0002 mg/kg
This compoundTBDTBD

Note: TBD = To Be Determined; further studies are needed for specific values related to this compound.

Neuropharmacological Effects

The compound's potential neuropharmacological effects include:

  • Pain Relief : Similar compounds have been shown to alleviate pain in various animal models, suggesting that this compound may also provide pain relief through central mechanisms.
  • Anti-inflammatory Activity : Some piperidine derivatives exhibit anti-inflammatory properties by modulating inflammatory mediators.

Case Studies and Research Findings

While direct studies on this compound are scarce, insights can be drawn from related research:

  • Fentanyl Derivatives : A study demonstrated that modifications in the piperidine structure significantly affect analgesic potency and receptor selectivity. For example, fentanyl derivatives showed varying degrees of μ-receptor affinity and analgesic efficacy based on structural changes .
  • FAAH Inhibitors : Research on FAAH inhibitors indicates that similar compounds can enhance endocannabinoid signaling and provide therapeutic benefits in pain management and inflammation .

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